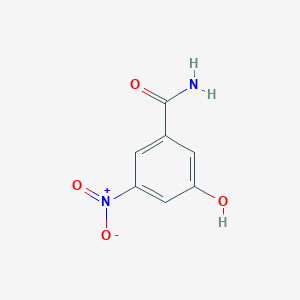
3-Hydroxy-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-nitrobenzamide is an organic compound belonging to the benzamide family It is characterized by a benzene ring substituted with a hydroxyl group at the third position and a nitro group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-nitrobenzamide can be synthesized through several methodsFor instance, the compound can be prepared by nitrating benzamide to form 3-nitrobenzamide, which is then hydroxylated to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth have been reported to be effective .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in substitution reactions, where the hydroxyl or nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 3-amino-5-hydroxybenzamide.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Applications De Recherche Scientifique
3-Hydroxy-5-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparaison Avec Des Composés Similaires
3-Nitrobenzamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Nitrosalicylic Acid: Contains both nitro and hydroxyl groups but in different positions, leading to different reactivity and applications.
4-Chloro-3-hydroxy-5-nitrobenzamide: Similar structure but with an additional chloro group, which can influence its chemical and biological properties.
Uniqueness: 3-Hydroxy-5-nitrobenzamide is unique due to the specific positioning of its functional groups, which confer distinct reactivity and potential applications. Its combination of hydroxyl and nitro groups allows for diverse chemical transformations and biological activities, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C7H6N2O4 |
|---|---|
Poids moléculaire |
182.13 g/mol |
Nom IUPAC |
3-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C7H6N2O4/c8-7(11)4-1-5(9(12)13)3-6(10)2-4/h1-3,10H,(H2,8,11) |
Clé InChI |
PHNKKIPDPXJKPK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine](/img/structure/B15238978.png)
![2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15238982.png)


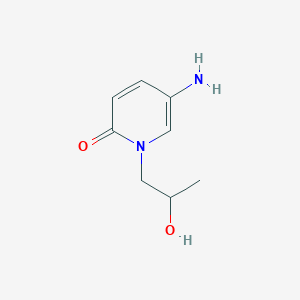
![3-[(Cyclopent-1-en-1-yl)methoxy]azetidine](/img/structure/B15239017.png)
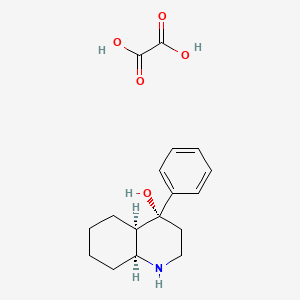
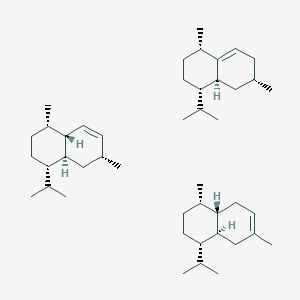
![2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B15239045.png)
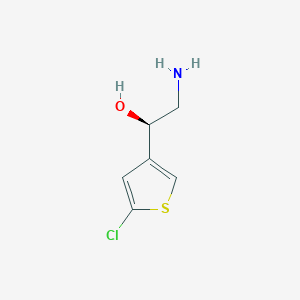


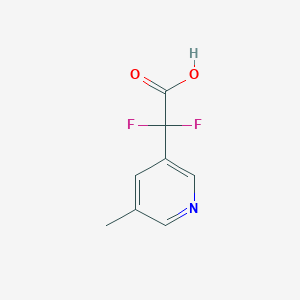
![[2-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B15239070.png)
